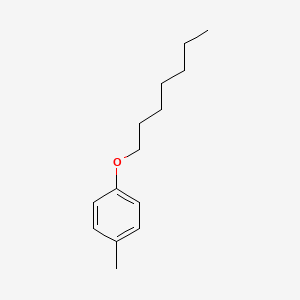
1-(Heptyloxy)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Heptyloxy)-4-methylbenzene, also known as 4-methylphenyl heptyl ether, is an organic compound with the molecular formula C14H22O. It consists of a benzene ring substituted with a heptyloxy group and a methyl group. This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups.
Métodos De Preparación
The synthesis of 1-(Heptyloxy)-4-methylbenzene typically involves the etherification of 4-methylphenol (p-cresol) with heptyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-methylphenol+heptyl bromideK2CO3this compound+KBr+H2O
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(Heptyloxy)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under strong oxidative conditions.
Reduction: Reduction reactions can convert the benzene ring to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or heptyloxy groups can be replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Heptyloxy)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane permeability and interactions due to its amphiphilic nature.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Heptyloxy)-4-methylbenzene depends on its application. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The heptyloxy group provides hydrophobic interactions, while the benzene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
1-(Heptyloxy)-4-methylbenzene can be compared with other alkyl-substituted phenyl ethers, such as:
1-(Heptyloxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
4-(n-Heptyloxy)butan-1-ol: Contains a butanol group instead of a benzene ring.
4-(n-Heptyloxy)butanal: Similar structure but with an aldehyde group.
These compounds share similar physical and chemical properties but differ in their specific applications and reactivity.
Propiedades
Número CAS |
57792-41-3 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
1-heptoxy-4-methylbenzene |
InChI |
InChI=1S/C14H22O/c1-3-4-5-6-7-12-15-14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3 |
Clave InChI |
TVCIREPLTFSOSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















